4-Aminophenylacetic Acid: A Fundamental Properties Guide for Scientific Professionals
4-Aminophenylacetic Acid: A Fundamental Properties Guide for Scientific Professionals
An In-depth Technical Guide on Core Properties, Experimental Protocols, and Biological Interactions
This whitepaper provides a comprehensive overview of the fundamental properties of 4-Aminophenylacetic acid (4-APAA), a compound of significant interest in medicinal chemistry and drug development.[1] This document is intended for researchers, scientists, and professionals in the field, offering detailed data, experimental methodologies, and visual representations of key processes.
Core Chemical and Physical Properties
4-Aminophenylacetic acid is a white to pale yellow crystalline powder.[1] It is an amino acid derivative containing both an amino group and a carboxylic acid group, which contribute to its polarity and solubility characteristics.[1] The compound is relatively stable under standard storage conditions.[1]
Identifiers and General Properties
The following table summarizes the key identifiers and general properties of 4-Aminophenylacetic acid.
| Property | Value | Reference |
| IUPAC Name | 2-(4-aminophenyl)acetic acid | [2][3] |
| Synonyms | p-Aminophenylacetic acid, 4-APAA | [2][3] |
| CAS Number | 1197-55-3 | [2][3] |
| Molecular Formula | C₈H₉NO₂ | [2][3] |
| Molecular Weight | 151.16 g/mol | [2][3] |
| Appearance | White to pale yellow crystalline powder | [1] |
| Physical State | Solid at room temperature | [1] |
Physicochemical Data
Quantitative physicochemical data for 4-Aminophenylacetic acid are presented below, offering key insights for experimental design and formulation.
| Property | Value | Reference |
| Melting Point | 201 °C (decomposes) | [4][5] |
| Boiling Point | 344.00 °C (estimated) | [6] |
| Density | 1.2390 g/cm³ | [1] |
| pKa₁ | 3.60 | [4] |
| pKa₂ | 5.26 | [4] |
| Water Solubility | Very soluble | [3][4] |
| Organic Solvent Solubility | Soluble in alcohols and alkalis; limited solubility in non-polar organic solvents. | [1][7] |
| LogP (o/w) | 0.220 (estimated) | [6] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of 4-Aminophenylacetic acid. The following tables summarize key data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| ¹H NMR | Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~3.48 | s | -CH₂- | |
| ~6.63 | d | Ar-H (ortho to -NH₂) | |
| ~7.06 | d | Ar-H (ortho to -CH₂COOH) | |
| Variable | br s | -NH₂ | |
| Variable | br s | -COOH |
| ¹³C NMR | Chemical Shift (δ) ppm | Assignment |
| ~40 | -CH₂- | |
| ~115 | Ar-C (ortho to -NH₂) | |
| ~125 | Ar-C (quaternary) | |
| ~130 | Ar-C (ortho to -CH₂COOH) | |
| ~145 | Ar-C (para to -CH₂COOH) | |
| ~175 | -COOH |
Note: Specific chemical shifts can vary depending on the solvent and instrument used.
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Strong, Broad | N-H stretch (amine) |
| 3300-2500 | Very Broad | O-H stretch (carboxylic acid) |
| ~1700 | Strong | C=O stretch (carboxylic acid) |
| 1620-1580 | Medium | N-H bend (amine) / C=C stretch (aromatic) |
| 1520-1480 | Medium | C=C stretch (aromatic) |
| ~1300 | Medium | C-N stretch (aromatic amine) |
| ~1250 | Medium | C-O stretch (carboxylic acid) |
Mass Spectrometry (MS)
| m/z | Relative Intensity | Assignment |
| 151 | High | [M]⁺ (Molecular Ion) |
| 106 | High | [M - COOH]⁺ |
| 77 | Medium | [C₆H₅]⁺ |
Biological Activity and Applications
4-Aminophenylacetic acid is recognized for its biological activities, primarily as a competitive inhibitor of the epithelial peptide transporter PepT1.[3][8] PepT1 is crucial for the absorption of di- and tripeptides from the small intestine. By inhibiting this transporter, 4-APAA can influence the uptake of various peptide-based drugs and nutrients. This property makes it a valuable tool in studying peptide transport mechanisms and a potential lead for modulating drug absorption.
Furthermore, 4-APAA serves as a precursor in the synthesis of other pharmacologically active compounds, including anti-inflammatory agents and derivatives with antimicrobial activity.[1][3]
Experimental Protocols
Synthesis of 4-Aminophenylacetic Acid
A common method for the synthesis of 4-Aminophenylacetic acid is through the reduction of 4-nitrophenylacetic acid.
Materials:
-
4-nitrophenylacetic acid
-
Iron powder
-
Acetic acid
-
Sodium carbonate
-
Water
Procedure:
-
In a suitable reactor, combine water, 4-nitrophenylacetic acid, and acetic acid.
-
Stir the mixture and heat to 90-95°C.
-
Add iron powder in portions to the heated mixture.
-
Maintain the reaction under reflux for 2 hours.
-
After the reaction is complete, cool the mixture to 40-50°C.
-
Neutralize the mixture with a sodium carbonate solution to a pH of 9.
-
Filter the mixture to remove solid byproducts.
-
Neutralize the filtrate with acetic acid to a pH of 4, which will cause the 4-aminophenylacetic acid to precipitate.
-
Collect the precipitated product by filtration and dry.
This procedure typically yields 4-aminophenylacetic acid with a purity of around 95%.[3]
Characterization Protocol
Objective: To confirm the identity and purity of synthesized 4-Aminophenylacetic acid.
Methods:
-
Melting Point Determination: Use a standard melting point apparatus to determine the melting point of the synthesized crystals. Compare the observed melting point with the literature value (201 °C with decomposition).[4][5]
-
Infrared (IR) Spectroscopy: Obtain an IR spectrum of the product using a KBr pellet or ATR accessory. Compare the spectrum with the characteristic peaks listed in Table 2.2.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve a small sample of the product in a suitable deuterated solvent (e.g., DMSO-d₆) and acquire ¹H and ¹³C NMR spectra. Analyze the chemical shifts, multiplicities, and integrations to confirm the structure.
-
High-Performance Liquid Chromatography (HPLC): Develop an appropriate HPLC method to assess the purity of the compound. A reverse-phase column with a suitable mobile phase (e.g., a gradient of water and acetonitrile (B52724) with a small amount of trifluoroacetic acid) can be used.
Visualizations
Synthesis Workflow
Caption: Workflow for the synthesis of 4-Aminophenylacetic acid.
Characterization Workflow
Caption: General workflow for the characterization of 4-APAA.
Inhibition of PepT1 Transporter
Caption: Mechanism of PepT1 inhibition by 4-Aminophenylacetic acid.
References
- 1. Pharma information Zone: Flow chart of chemical synthesis [pharmainformationzone.blogspot.com]
- 2. 4-Aminophenylacetic acid(1197-55-3) 1H NMR spectrum [chemicalbook.com]
- 3. 4-Aminophenylacetic acid | C8H9NO2 | CID 14533 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. Structural snapshots of human PepT1 and PepT2 reveal mechanistic insights into substrate and drug transport across epithelial membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Function, Regulation, and Pathophysiological Relevance of the POT Superfamily, Specifically PepT1 in Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemical Material Synthesis Process Diagram | EdrawMax Templates [edrawmax.com]
- 8. m.youtube.com [m.youtube.com]
